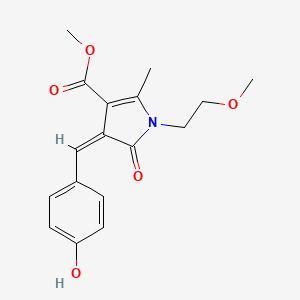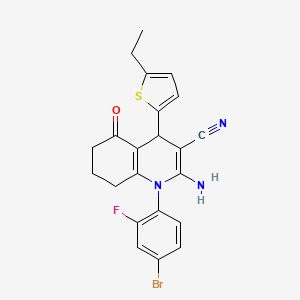![molecular formula C18H19N3O3S B11632722 N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a propanamide moiety through a sulfonamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyanomethyl Intermediate: The initial step involves the reaction of benzyl cyanide with a suitable halogenating agent to form 4-(cyanomethyl)benzyl halide.
Sulfonamide Formation: The 4-(cyanomethyl)benzyl halide is then reacted with methanesulfonamide in the presence of a base to form N-[4-(cyanomethyl)phenyl]methanesulfonamide.
Amidation: The final step involves the reaction of N-[4-(cyanomethyl)phenyl]methanesulfonamide with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide
- N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)butanamide
Uniqueness
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyanomethyl group and a sulfonamide linkage makes it particularly versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H19N3O3S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-14(21(25(2,23)24)17-6-4-3-5-7-17)18(22)20-16-10-8-15(9-11-16)12-13-19/h3-11,14H,12H2,1-2H3,(H,20,22) |
Clé InChI |
HBBUWWMZTLKQJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide](/img/structure/B11632640.png)

![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632647.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11632648.png)
![2-(4-ethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632654.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11632660.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632668.png)
![5-[(4-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11632686.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)

![6-({2-[(4-Butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11632705.png)
![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)
